6-hydrazinyl-1,3-benzothiazoledihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with various aldehydes or ketones . For 6-hydrazinyl-1,3-benzothiazoledihydrochloride, the specific synthetic route may involve the condensation of 2-aminothiophenol with hydrazine derivatives under acidic conditions, followed by the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often utilize green chemistry principles to minimize environmental impact. These methods may include the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis . The production of this compound would likely follow similar principles to ensure efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-hydrazinyl-1,3-benzothiazoledihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
6-hydrazinyl-1,3-benzothiazoledihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydrazinyl-1,3-benzothiazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . For example, benzothiazole derivatives have been shown to inhibit DNA gyrase and other essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound, known for its aromatic heterocyclic structure.
2-Aminobenzothiazole: A derivative with significant biological activity.
2-Mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.
Uniqueness
6-hydrazinyl-1,3-benzothiazoledihydrochloride is unique due to its specific hydrazine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Overview
6-Hydrazinyl-1,3-benzothiazoledihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C8H10Cl2N4S. It features a benzothiazole core with a hydrazine substituent, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Specific pathways affected include apoptosis and cell cycle regulation.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could explain its therapeutic potential.
The mechanism of action for this compound involves its interaction with biological targets:
- Receptor Binding : The hydrazine group can form hydrogen bonds with receptor sites, potentially altering receptor activity.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Effective against E. coli | |
Anticancer | Inhibits proliferation in MCF-7 cells | |
Enzyme Inhibition | Inhibits Dipeptidyl Peptidase IV |
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial properties of this compound showed promising results against Gram-positive and Gram-negative bacteria. The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells after treatment, suggesting a potential mechanism through which the compound exerts its anticancer effects.
Properties
IUPAC Name |
1,3-benzothiazol-6-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.2ClH/c8-10-5-1-2-6-7(3-5)11-4-9-6;;/h1-4,10H,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSQPGVBQGNEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)SC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.